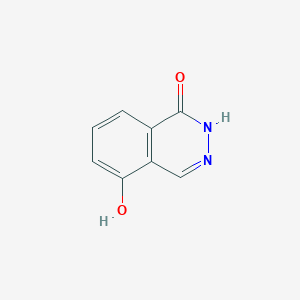

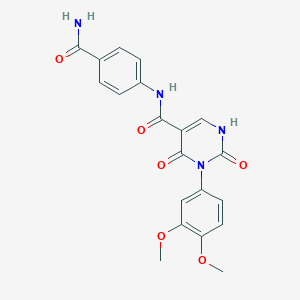

3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative belongs to the class of organic compounds known as nitrobenzenes, which are widely used in the pharmaceutical industry. In

Scientific Research Applications

Molecular Structure and Spectral Analysis

Research indicates that the structural and spectral characteristics of related pyrazole compounds are profoundly influenced by their functional groups, which affect their tautomeric behavior and energy band gaps. For example, studies on conjugated pyrazoles have shown the significance of functional groups in tautomer formation and their impact on the energy gaps, highlighting the importance of such compounds in understanding molecular electronics and photonics (Ibnaouf et al., 2019).

Synthesis of Novel Compounds

The ability to synthesize unsymmetrical pyrazoles with various substituents opens up avenues for creating novel materials with specific electronic and steric properties. These synthetic pathways involve methodologies like methylation and phenylation, which are essential for designing compounds with tailored functionalities (Grimmett et al., 1979).

Supramolecular Materials

Pyrazole derivatives exhibit a high versatility in forming hydrogen-bonded supramolecular materials, with their structural diversity significantly influenced by terminal substituents. This property is crucial for the development of materials with novel optical, thermal, and mechanical properties, as demonstrated by the different hydrogen-bonded structures these compounds can form, which depend on the substituents at the para position of the phenyl ring (Moyano et al., 2021).

Antimicrobial Activities

The synthesis of pyrazole derivatives with specific substituents has been explored for antimicrobial applications, with some compounds showing activity that surpasses that of reference drugs. This suggests the potential of such derivatives in contributing to the development of new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name |

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-17(23-16-10-8-15(9-11-16)20(21)22)13(2)19(18-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOYEIKRJRBQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)